![molecular formula C11H14Cl2N2OS B6332003 {[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol CAS No. 1177307-75-3](/img/structure/B6332003.png)
{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol
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Overview
Description
“{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol” is a chemical compound with the molecular formula C11H12N2OS . It is also known by its synonyms (4-(2-Methoxyphenyl)thiazol-2-yl)methanamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring in the compound structure suggests potential efficacy against bacteria and fungi. Research indicates that thiazole derivatives can be effective against a range of microbial strains, including Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi .
Anticancer Properties
Thiazoles have been studied for their antitumor and cytotoxic activities. The compound could be explored as a starting material for synthesizing new drugs with potential anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis .
Antioxidant Potential
Compounds with a thiazole moiety have demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress. This compound could be used to synthesize new antioxidants that help in preventing diseases caused by oxidative damage .
Neuroprotective Applications
Given the structural similarity to known neuroprotective agents, this compound could be investigated for its potential to protect neuronal cells against injury or degeneration. This application is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory Uses
Thiazole derivatives are recognized for their anti-inflammatory effects. The compound could be utilized to develop new anti-inflammatory medications that may be used to treat chronic inflammatory diseases without the side effects associated with current treatments .
Antiviral and Antiretroviral Effects
The thiazole ring is a common feature in several antiviral and antiretroviral drugs. This compound could serve as a precursor in the synthesis of new drugs aimed at treating viral infections, including HIV .
Agrochemical Applications
Thiazole compounds have applications in the agrochemical industry as well. They can be used to create new fungicides and pesticides, contributing to the protection of crops and ensuring food security .
Industrial Applications
In the industrial sector, thiazole derivatives can be used as chemical reaction accelerators, which are essential in various manufacturing processes. They can also be incorporated into dyes and pigments due to their stable and distinctive chemical structure .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as alpha1-adrenergic receptors) and induce changes that could lead to therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
Result of Action
Thiazole derivatives have been found to possess various biological activities, suggesting that the compound could potentially have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.2ClH/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-12)13-9;;/h2-5,7H,6,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFSQSHLVOJQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine |
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